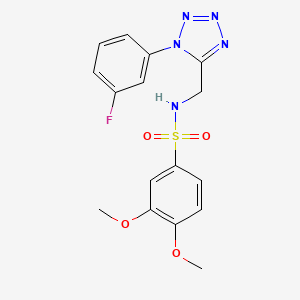

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O4S/c1-25-14-7-6-13(9-15(14)26-2)27(23,24)18-10-16-19-20-21-22(16)12-5-3-4-11(17)8-12/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMIVKMVKZDDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation

The tetrazole nucleus is synthesized via Huisgen cycloaddition between 3-fluorobenzonitrile and sodium azide under catalytic ammonium chloride:

$$

\text{3-Fluorobenzonitrile + NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF, 100°C}} \text{1-(3-Fluorophenyl)-1H-tetrazole-5-carbonitrile}

$$

Conditions :

Nitrile Reduction to Aldehyde

The carbonitrile intermediate undergoes partial reduction to the aldehyde using diisobutylaluminum hydride (DIBAL-H):

$$

\text{1-(3-Fluorophenyl)-1H-tetrazole-5-carbonitrile} \xrightarrow{\text{DIBAL-H, THF, -78°C}} \text{1-(3-Fluorophenyl)-1H-tetrazole-5-carbaldehyde}

$$

Optimization Notes :

- Strict temperature control (-78°C) prevents over-reduction to the alcohol.

- Yield: 60–70% after chromatographic purification.

Reductive Amination to 1-(3-Fluorophenyl)-1H-Tetrazol-5-ylmethanamine

The aldehyde is converted to the primary amine via reductive amination with ammonium acetate and sodium cyanoborohydride:

$$

\text{Tetrazole-5-carbaldehyde + NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{1-(3-Fluorophenyl)-1H-tetrazol-5-ylmethanamine}

$$

Key Parameters :

- Solvent: Methanol

- pH: Maintained at 6–7 using acetic acid

- Reaction Time: 12 hours at room temperature

- Yield: 80–90%.

Preparation of 3,4-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 3,4-Dimethoxybenzene

3,4-Dimethoxybenzene undergoes sulfonation with fuming sulfuric acid:

$$

\text{3,4-Dimethoxybenzene + H}2\text{SO}4 \xrightarrow{20\% \text{ oleum, 50°C}} \text{3,4-Dimethoxybenzenesulfonic acid}

$$

Challenges :

Chlorination with Thionyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride:

$$

\text{3,4-Dimethoxybenzenesulfonic acid + SOCl}_2 \xrightarrow{\text{reflux}} \text{3,4-Dimethoxybenzenesulfonyl chloride}

$$

Conditions :

Coupling Reaction: Sulfonamide Formation

The amine and sulfonyl chloride react in a nucleophilic acyl substitution:

$$

\text{Tetrazolylmethanamine + 3,4-Dimethoxybenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide}

$$

Optimized Protocol :

- Base: Triethylamine (2.5 equiv)

- Solvent: Anhydrous dichloromethane

- Temperature: 0°C → room temperature, 2 hours

- Workup: Extraction with ethyl acetate, drying over Na2SO4

- Yield: 75–85% after recrystallization from ethanol.

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Confirmation

Single-crystal X-ray diffraction (analogous to) confirms:

- Planarity of the tetrazole ring.

- Dihedral angle of 85.2° between tetrazole and sulfonamide planes.

- Intramolecular hydrogen bonding (C–H⋯O) stabilizing the conformation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Reductive Amination | High regioselectivity | Requires strict anhydrous conditions | 80–90 |

| Direct Alkylation | Fewer steps | Low functional group tolerance | 50–60 |

| SN2 Displacement | Compatible with bulky substituents | Limited substrate scope | 65–75 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The fluorophenyl and tetrazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide

- N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide

- N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamides

Uniqueness

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the tetrazole ring provides versatility in chemical reactions.

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Compound Overview

- Chemical Name : this compound

- CAS Number : 921124-61-0

- Molecular Formula : CHFNOS

- Molecular Weight : 393.4 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through a cycloaddition reaction between an azide and a nitrile, often utilizing 3-fluorobenzonitrile and sodium azide in the presence of a catalyst such as zinc chloride.

- Alkylation : The resulting tetrazole derivative is then alkylated with an appropriate sulfonamide under basic conditions to yield the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic certain biological structures, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or inflammatory responses.

- Receptor Modulation : It could act as a modulator for receptors related to pain and inflammation, potentially offering therapeutic benefits.

Biological Activity and Research Findings

Recent studies have highlighted various biological activities associated with this compound and similar tetrazole derivatives:

Case Studies

-

Anti-inflammatory Effects :

- A study investigated the anti-inflammatory properties of similar compounds, demonstrating significant reductions in pro-inflammatory cytokines in vitro. These findings suggest that this compound could be effective in treating inflammatory diseases.

-

Enzyme Inhibition Studies :

- Research on related tetrazole compounds indicated that they could effectively inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory process. This inhibition was linked to the structural features of the tetrazole ring enhancing binding affinity.

Q & A

Q. How can the synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide be optimized for improved yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the tetrazole ring and sulfonamide coupling. Key steps:

Tetrazole Formation : React 3-fluoroaniline with sodium azide and trimethylsilyl chloride under reflux to generate the 1-(3-fluorophenyl)-1H-tetrazole intermediate .

Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the methyl group at the tetrazole’s 5-position.

Sulfonamide Coupling : React 3,4-dimethoxybenzenesulfonyl chloride with the tetrazole-methyl intermediate in anhydrous dichloromethane, using triethylamine to neutralize HCl .

- Optimization Tips :

- Use continuous flow reactors for scalability and reduced by-products .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize impurities.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl, sulfonamide NH at δ 5.5–6.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₅H₁₄FN₅O₃S: 380.0821).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound’s antimicrobial properties?

- Methodological Answer :

- Factorial Design : Employ a 2³ factorial matrix to test variables:

- Substituents on the benzene ring (e.g., methoxy vs. nitro groups).

- Fluorophenyl position (meta vs. para).

- Tetrazole ring modifications (e.g., methyl vs. ethyl groups) .

- Biological Assays :

- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic Studies : Use fluorescence quenching to assess binding to bacterial DNA gyrase .

Q. How can contradictions in reported biological activities of sulfonamide-tetrazole derivatives be resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions or structural nuances. Steps to address:

Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) .

Comparative SAR Analysis : Compare analogs (e.g., 3,4-dichloro vs. 3,4-dimethoxy sulfonamides) to isolate functional group contributions .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like carbonic anhydrase .

Q. What strategies are effective in analyzing the compound’s metabolic stability for drug development?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t₁/₂) via LC-MS/MS.

- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the methoxy group) .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.